4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine
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Overview
Description
4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine is a chemical compound with the molecular formula C16H9Cl3N2S. It is known for its unique structure, which includes a pyridazine ring substituted with chloro, dichlorophenyl, and phenyl groups. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine typically involves the reaction of 2,4-dichlorothiophenol with 4-chloro-3-phenylpyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with nucleophiles replacing the chloro groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound with the sulfanyl group intact.
Scientific Research Applications
4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-phenylpyridazine: Lacks the dichlorophenylsulfanyl group.
2,4-Dichlorothiophenol: Lacks the pyridazine ring.
6-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylpyridazine: Lacks the chloro group at the 4-position.
Uniqueness
4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and industrial applications where specific reactivity or biological activity is desired.
Properties
IUPAC Name |
4-chloro-6-(2,4-dichlorophenyl)sulfanyl-3-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2S/c17-11-6-7-14(12(18)8-11)22-15-9-13(19)16(21-20-15)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQGOLOQJXJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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